8-Ethoxy-2-methylquinolin-4-amine
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Overview
Description
8-Ethoxy-2-methylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2-methylquinolin-4-amine typically involves the reaction of 2-methylquinoline with ethyl iodide in the presence of a base, followed by amination at the 4-position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the amination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets within cells. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and antimicrobial activity.
2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.
4-Aminoquinoline: Used as an antimalarial agent (e.g., chloroquine).
Uniqueness
8-Ethoxy-2-methylquinolin-4-amine stands out due to its unique ethoxy and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and overall efficacy in various applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-ethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-11-6-4-5-9-10(13)7-8(2)14-12(9)11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
KQYTYFBNKDXMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(C=C(N=C21)C)N |
Origin of Product |
United States |
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